4-(dimethylphosphoryl)-1H-pyrazole hydrochloride
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Overview
Description
4-(Dimethylphosphoryl)-1H-pyrazole hydrochloride: is a chemical compound characterized by the presence of a pyrazole ring substituted with a dimethylphosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Introduction of the Dimethylphosphoryl Group: The dimethylphosphoryl group is introduced via phosphorylation reactions. This can be achieved by reacting the pyrazole with dimethylphosphoryl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and reaction control.
Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to purify the compound.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group back to a phosphine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylphosphoryl group can form strong bonds with active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylphosphoryl)-1H-imidazole hydrochloride
- 4-(Dimethylphosphoryl)-1H-triazole hydrochloride
- 4-(Dimethylphosphoryl)-1H-tetrazole hydrochloride
Comparison
Compared to these similar compounds, 4-(dimethylphosphoryl)-1H-pyrazole hydrochloride is unique due to its specific ring structure and substitution pattern. This uniqueness can result in different reactivity profiles and biological activities, making it a distinct and valuable compound for various applications.
Properties
CAS No. |
2731008-87-8 |
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Molecular Formula |
C5H10ClN2OP |
Molecular Weight |
180.57 g/mol |
IUPAC Name |
4-dimethylphosphoryl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C5H9N2OP.ClH/c1-9(2,8)5-3-6-7-4-5;/h3-4H,1-2H3,(H,6,7);1H |
InChI Key |
LBROLWSXNNWQEN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CNN=C1.Cl |
Purity |
95 |
Origin of Product |
United States |
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